REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7](/[CH:8]=[CH:9]/[C:10]([CH3:12])=O)[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=1.ClC[C:17](OCC)=[O:18].C[O-].[Na+].O=O.[OH-].[Na+].C(=O)=O>C1C2NC3C(=CC=CC=3)SC=2C=CC=1.O.C(O)(=O)C.CCOCC.N1C=CC=CC=1>[CH3:12][CH:10]([CH:9]=[CH:8][CH:7]1[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=[C:2]1[CH3:1])[CH:17]=[O:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CC1=CCCC(C1/C=C/C(=O)C)(C)C
|
Name
|
|
Quantity
|
165.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
sodium methylate
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 4 hours at - 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at 10° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -30° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction with hexane
|
Type
|
WASH
|
Details
|
washing the organic phase neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulphate and removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yields 190 g of a brown, liquid crude product which
|
Type
|
DISTILLATION
|
Details
|
is subjected to fractional distillation in vacuo
|
Reaction Time |
4 h |
Name
|
2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal
|
Type
|
product
|
Smiles
|
CC(C=O)C=CC1C(=CCCC1(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |